n-(2-Hydroxypropyl)acetamide
Overview
Description
N-(2-Hydroxypropyl)acetamide is an organic compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol It is characterized by the presence of a hydroxypropyl group attached to an acetamide moiety
Mechanism of Action
Target of Action
N-(2-Hydroxypropyl)acetamide, also known as Acetamide, is a small molecule It is known to interact with the aliphatic amidase expression-regulating protein in pseudomonas aeruginosa .
Mode of Action
It is believed to interact with its target protein and induce changes at the molecular level
Biochemical Pathways
It has been found that certain derivatives of the compound can lead to the formation of various nitrosylated and nitrated compounds . These compounds can have diverse biological activities and can potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has a boiling point of 131°c at a pressure of 01 Torr . Its density is predicted to be 1.019±0.06 g/cm3
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-Hydroxypropyl)acetamide can be synthesized through the reaction of 1-aminopropan-2-ol (monoisopropanolamine) with acetic anhydride or acetyl chloride . The reaction typically involves heating the reactants under controlled conditions to facilitate the formation of the desired product. For example, a mixture of 1-aminopropan-2-ol, triacetin, and potassium carbonate can be heated at around 120-125°C under a nitrogen atmosphere to yield this compound .
Industrial Production Methods: Industrial production of N-(2-Hydro
Properties
IUPAC Name |
N-(2-hydroxypropyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(7)3-6-5(2)8/h4,7H,3H2,1-2H3,(H,6,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDZEZDQPMEHGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4293-57-6 | |
Record name | NSC106966 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106966 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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